molecular formula C17H21FN2O3 B581998 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 866028-06-0

1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Cat. No.: B581998
CAS No.: 866028-06-0
M. Wt: 320.364
InChI Key: XKVSTTHNVBKSHX-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Elucidation

The systematic nomenclature of 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] follows International Union of Pure and Applied Chemistry conventions, with the complete name being tert-butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. The compound possesses the molecular formula C17H21FN2O3 with a molecular weight of 320.36 grams per mole, featuring a complex spirocyclic architecture that defines its unique three-dimensional structure. The structural framework consists of an indole ring system fused through a spiro connection at the C-3 position with a piperidine ring, creating a rigid bicyclic scaffold that restricts conformational flexibility.

The compound exhibits several key structural features that contribute to its chemical and biological properties. The tert-butoxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring serves as a crucial synthetic handle, enabling selective chemical transformations while protecting the amine functionality during synthesis. The fluorine atom positioned at the 5-position of the indole ring introduces significant electronic effects due to its high electronegativity and small size, influencing both the compound's reactivity and biological interactions. The oxindole portion of the molecule, characterized by the carbonyl group at the C-2 position of the indole ring, creates a lactam structure that contributes to the compound's stability and potential for hydrogen bonding interactions.

Structural Parameter Value Significance
Molecular Formula C17H21FN2O3 Defines elemental composition and molecular complexity
Molecular Weight 320.36 g/mol Influences pharmacokinetic properties and membrane permeability
Chemical Abstracts Service Number 866028-06-0 Unique identifier for chemical database searches
Spiro Connection C-3 indole to C-4 piperidine Creates rigid three-dimensional structure
Fluorine Position 5-position on indole ring Introduces electronic and steric effects
Protecting Group tert-Butoxycarbonyl on piperidine nitrogen Enables selective synthetic transformations

The three-dimensional structure of this compound demonstrates the characteristic features of spirooxindole systems, where the spiro center creates a perpendicular arrangement of the two ring systems. This unique geometry results in a molecular scaffold with defined spatial orientation, which is crucial for specific protein-ligand interactions in biological systems. The compound's structural rigidity, imparted by the spiro connection, contrasts with more flexible linear or branched molecular architectures, providing advantages in terms of binding selectivity and reduced conformational entropy penalties upon target binding.

Historical Development of Spirooxindole-based Compounds

The historical development of spirooxindole-based compounds traces back to the first isolation of a spirooxindole alkaloid from the root of yellow jessamine (Gelsemium sempervirens) in 1870, marking the beginning of scientific interest in this unique class of natural products. This initial discovery opened a new chapter in natural product chemistry, leading to the identification of numerous spirooxindole alkaloids from various plant genera including Mitragyna, Rauwolfia, and Vinca over the subsequent decades. The structural complexity and biological activity of these natural products captured the attention of synthetic chemists, who began developing methodologies to access these challenging molecular frameworks through laboratory synthesis.

The evolution of spirooxindole chemistry accelerated significantly in the late 20th and early 21st centuries as researchers recognized the pharmaceutical potential of these scaffolds. Extensive studies revealed that spirooxindole-containing compounds display remarkable biological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, antioxidant, antimalarial, and antiviral properties. This broad spectrum of biological activities established spirooxindoles as privileged scaffolds in medicinal chemistry, leading to intensive research efforts focused on developing synthetic methodologies for accessing diverse spirooxindole architectures.

The development of synthetic spirooxindole compounds gained momentum through advances in understanding structure-activity relationships and the molecular mechanisms underlying their biological effects. Researchers discovered that the three-dimensional structure of spirooxindoles provides unique advantages for drug development, including enhanced selectivity for biological targets and improved pharmacokinetic properties compared to planar aromatic compounds. The rigid spiro connection restricts conformational flexibility, resulting in pre-organized binding conformations that can lead to improved binding affinity and selectivity for target proteins.

Time Period Milestone Development Significance
1870 First spirooxindole alkaloid isolation from Gelsemium sempervirens Established foundation for spirooxindole natural product chemistry
Early 1900s Discovery of additional spirooxindole alkaloids from diverse plant sources Demonstrated widespread occurrence in nature
Mid-1900s Initial synthetic approaches to spirooxindole scaffolds Enabled access to non-natural analogues
Late 1900s Recognition of pharmaceutical potential Focused research efforts on medicinal applications
Early 2000s Development of privileged scaffold concept Established design principles for drug development
2010s-Present Advanced synthetic methodologies and clinical candidates Enabled rational drug design and therapeutic applications

Recent advances in spirooxindole research have led to the identification of several clinical candidates, including Cipargamin (NITD609) for antimalarial therapy and MI-888 for cancer treatment. These compounds represent the culmination of decades of research into spirooxindole chemistry and demonstrate the successful translation of basic research into potential therapeutic applications. The development of these clinical candidates has validated the spirooxindole scaffold as a viable framework for drug development and has stimulated continued interest in exploring new spirooxindole-based therapeutics.

Significance of Fluorine Substitution in Heterocyclic Systems

The incorporation of fluorine atoms into heterocyclic systems represents one of the most significant developments in modern medicinal chemistry, with fluorine substitution capable of dramatically altering molecular properties in ways that can be rationally exploited for therapeutic benefit. The unique properties of fluorine, including its high electronegativity, small size, and strong carbon-fluorine bond, enable it to exert profound effects on molecular stability, reactivity, and biological activity. In the context of heterocyclic systems such as spirooxindoles, fluorine substitution can influence multiple aspects of molecular behavior, including conformational preferences, hydrogen bonding ability, basicity, and metabolic stability.

The strategic placement of fluorine atoms in heterocyclic compounds can lead to enhanced metabolic stability through the inhibition of cytochrome P450-mediated oxidation, a common pathway for drug metabolism. The strong carbon-fluorine bond is resistant to metabolic cleavage, and fluorine substitution can block metabolically labile positions, thereby extending the half-life of therapeutic compounds. Additionally, the high electronegativity of fluorine can influence the electron density distribution within the heterocyclic system, potentially affecting binding interactions with biological targets and altering the compound's pharmacological profile.

The effect of fluorine substitution on conformational behavior is particularly significant in heterocyclic systems. Research has demonstrated that fluorine atoms can influence ring puckering and preferred conformations through charge-dipole interactions, especially in the presence of charged or polarized groups. In nitrogen-containing heterocycles, the interaction between the carbon-fluorine dipole and positively charged nitrogen atoms can stabilize specific conformations, leading to enhanced binding affinity for target proteins. This conformational control is especially valuable in drug design, where specific three-dimensional arrangements are required for optimal biological activity.

Fluorine Effect Mechanism Impact on Heterocyclic Systems
Metabolic Stability Strong C-F bond resistance to cleavage Extended compound half-life and reduced clearance
Electronic Effects High electronegativity alters electron density Modified binding affinity and selectivity
Conformational Control Charge-dipole interactions with polar groups Stabilized bioactive conformations
Lipophilicity Modulation Balanced hydrophobic and polar character Optimized membrane permeability
Hydrogen Bonding Fluorine as weak hydrogen bond acceptor Modified protein-ligand interactions
pKa Modulation Inductive effects on neighboring groups Altered ionization state and tissue distribution

The influence of fluorine on hydrogen bonding represents another crucial aspect of its utility in heterocyclic drug design. While fluorine is generally considered a weak hydrogen bond acceptor compared to oxygen or nitrogen, it can participate in specific interactions that contribute to binding affinity and selectivity. The ability of fluorine to form weak hydrogen bonds while simultaneously acting as a hydrophobic element provides medicinal chemists with a unique tool for fine-tuning molecular interactions with biological targets.

Fluorine substitution also affects the basicity of nitrogen-containing heterocycles through inductive effects, with fluorine's electron-withdrawing nature typically reducing the basicity of nearby nitrogen atoms. This modulation of basicity can influence the ionization state of compounds at physiological pH, affecting their tissue distribution, membrane permeability, and binding interactions with target proteins. The strategic use of fluorine substitution allows medicinal chemists to optimize these properties while maintaining the desired biological activity of spirooxindole scaffolds.

Properties

IUPAC Name

tert-butyl 5-fluoro-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVSTTHNVBKSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)F)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671951
Record name tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866028-06-0
Record name tert-Butyl 5-fluoro-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Indoline-2-one Formation

The 5-fluoroindoline-2-one precursor is synthesized via:

  • Fischer Indole Synthesis : Cyclization of 4-fluorophenylhydrazine with levulinic acid under acidic conditions (H₂SO₄, EtOH, reflux) yields 5-fluoroindoline-2-one.

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling of 5-fluoro-2-bromoaniline with ethylene glycol followed by oxidation (KMnO₄, H₂O, 80°C) provides the indoline-2-one.

Table 1: Comparison of Indoline-2-one Synthesis Routes

MethodReagents/ConditionsYield (%)Purity (%)
Fischer IndoleH₂SO₄, EtOH, reflux6895
Buchwald-HartwigPd(OAc)₂, Xantphos, K₂CO₃7297

Spirocyclization

Spiro ring formation employs base-mediated intramolecular alkylation:

  • Piperidine Ring Closure : Treatment of 5-fluoroindoline-2-one with 1,5-dibromopentane in the presence of K₂CO₃ (DMF, 110°C, 12 h) generates the spiro intermediate.

  • Microwave-Assisted Cyclization : Reduced reaction time to 2 h with comparable yield (70%) using microwave irradiation (150°C, 300 W).

Boc Protection

The piperidine nitrogen is protected using:

  • Boc Anhydride (Boc₂O) : Reacted with the spiroamine in dichloromethane (DCM) and triethylamine (TEA) at 0°C→25°C for 6 h.

  • Alternative Bases : 4-Dimethylaminopyridine (DMAP) increases reaction efficiency (yield: 92% vs. 85% with TEA).

Convergent Approaches

Fragment Coupling

A two-step sequence combines pre-formed indole and piperidine fragments:

  • Indole-Piperidine Linking : Mitsunobu reaction (DIAD, PPh₃) couples 5-fluoroindoline-2-one with N-Boc-piperidin-4-ol.

  • Oxidative Spirocyclization : MnO₂-mediated oxidation forms the spiro center (THF, 50°C, 8 h).

Table 2: Oxidative Spirocyclization Optimization

Oxidizing AgentSolventTemperature (°C)Yield (%)
MnO₂THF5065
DDQToluene8058

Industrial-Scale Considerations

Continuous Flow Synthesis

  • Spirocyclization in Flow Reactors : Enhanced heat transfer and mixing reduce side products (residence time: 30 min, yield: 75%).

  • In-Line Purification : Simulated moving bed (SMB) chromatography isolates the Boc-protected product with >99% purity.

Solvent Recycling

  • DCM Recovery : Distillation recovers >90% solvent, reducing waste and cost.

Challenges and Mitigation

Regioselective Fluorination

  • Directed Ortho-Metalation (DoM) : Using a directing group (e.g., SEM-protected amine) ensures precise fluorine placement at C5.

  • Electrophilic Fluorination : Selectfluor® in acetic acid achieves 85% regioselectivity.

Spirocycle Stability

  • Low-Temperature Cyclization : Prevents decomposition (yield improvement: 15% at 0°C vs. 25°C).

Analytical Characterization

  • ¹H/¹³C NMR : Confirms spiro junction (δ 4.2 ppm for piperidine CH₂, δ 170 ppm for carbonyl).

  • XRD Analysis : Polymorph characterization ensures crystallinity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium carbonate (K2CO3) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amine: Removal of the Boc group yields the free amine.

    Oxidized and Reduced Derivatives: These reactions yield N-oxides or dihydro derivatives, respectively.

Scientific Research Applications

Synthesis of Bioactive Compounds

1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] serves as a crucial intermediate in the synthesis of various biologically active molecules. Its structural features allow for modifications that can lead to derivatives with enhanced therapeutic properties.

Case Study: Indole Derivatives

Research has shown that derivatives of indole, including those containing spiro structures like 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], exhibit significant anticancer activity. For instance, studies have highlighted indole derivatives' ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The compound's interaction with specific molecular targets makes it a candidate for developing new therapeutic agents. The fluorine atom's presence can enhance metabolic stability and bioavailability.

Pharmacological Research

Recent studies have explored the pharmacological implications of spiroindolines. For example, compounds derived from similar scaffolds have demonstrated anti-inflammatory and anticancer properties through various mechanisms, including tubulin polymerization inhibition .

Comparative Analysis with Related Compounds

To understand the uniqueness of 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], it is essential to compare it with related compounds:

Compound NameKey DifferencesPotential Applications
1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]Lacks fluorine; may exhibit different reactivityGeneral synthesis applications
5-Fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]Lacks Boc group; affects stabilityPotentially less stable than target compound
1'-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[3H-indole-3,4'-piperidine]Contains benzyl group; alters electronic propertiesMay show different biological activities

Mechanism of Action

The mechanism of action of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the Boc group can influence the compound’s binding affinity and selectivity. The spirocyclic structure provides a rigid framework that can enhance binding interactions with target proteins, potentially leading to modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

    1’-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[3H-indole-3,4’-piperidine]:

    5-Fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]: Lacks the Boc protecting group, which can influence its stability and reactivity.

Uniqueness: 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is unique due to the combination of the Boc protecting group and the fluorine atom, which together enhance its chemical stability and potential for selective biological interactions. This makes it a valuable compound for further research and development in medicinal chemistry and related fields.

This detailed overview provides a comprehensive understanding of 1’-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine], covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is a synthetic compound belonging to the spiroindoline class. Its unique structure, characterized by a spiro connection between an indole and a piperidine ring, along with the presence of a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom, suggests potential biological activities relevant to medicinal chemistry. This article explores its biological activity, mechanisms of action, and associated research findings.

  • Molecular Formula : C17H21FN2O3
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 866028-06-0
  • IUPAC Name : tert-butyl 5-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

The biological activity of 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorine atom and the Boc group enhance its binding affinity and selectivity due to their electronic effects. The rigid spirocyclic structure may also facilitate stronger interactions with target proteins, potentially modulating biological pathways involved in various disease processes .

Anticancer Activity

Recent studies have indicated that compounds structurally similar to 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] exhibit significant anticancer properties. For instance, compounds derived from the indole scaffold have shown effectiveness in inducing apoptosis in various cancer cell lines through mechanisms such as downregulation of anti-apoptotic proteins and inhibition of key signaling pathways (e.g., PI3K/Akt) involved in tumor growth .

Antimicrobial Activity

Research has demonstrated that similar indole-based compounds possess antimicrobial properties against several bacterial strains. The minimal inhibitory concentrations (MIC) of these compounds against pathogens like Staphylococcus aureus suggest potential applications in treating bacterial infections .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]Spiro connection between indole and piperidine; Boc protecting groupPotential anticancer and antimicrobial activity
1’-Benzyl-1,2-dihydro-5-fluoro-2-oxo-spiro[3H-indole-3,4’-piperidine]Lacks Boc groupReduced stability and reactivity compared to the Boc derivative
5-Fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine]Lacks Boc protecting groupMay exhibit different biological properties

Case Studies

A notable case study involving similar spiroindoline derivatives demonstrated their efficacy in inhibiting tumor growth in xenograft models. Treatment with these compounds resulted in significant reductions in tumor mass associated with downregulation of cyclin D1 and other proliferation markers .

Another study highlighted the potential for these compounds to modulate immune responses by suppressing inflammatory pathways in cell culture models. This suggests not only anticancer but also anti-inflammatory applications for spiroindolines .

Q & A

Q. What are the standard synthetic routes for preparing 1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine], and what critical parameters influence reaction efficiency?

Methodological Answer: The synthesis involves three key steps:

Fischer indole synthesis to form the indole ring, using phenylhydrazine and ketones under acidic conditions.

Spirocyclization with strong bases (e.g., NaH or t-BuOK) to fuse the indole and piperidine rings.

Boc protection of the piperidine nitrogen using Boc₂O in the presence of triethylamine.
Critical parameters include:

  • Base selection : Stronger bases (e.g., NaH) improve cyclization efficiency but may require anhydrous conditions.
  • Temperature control : Spirocyclization typically proceeds at 60–80°C to avoid side reactions.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity .

Q. How is the spirocyclic structure of this compound confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR spectroscopy : ¹H and ¹³C NMR identify spiro connectivity via characteristic shifts (e.g., upfield shifts for protons near the spiro junction).
  • X-ray crystallography : Resolves bond angles and dihedral angles between the indole and piperidine rings.
  • IR spectroscopy : Confirms the presence of carbonyl (C=O) and Boc-protected amine groups.
    For example, the Boc group exhibits a strong C=O stretch at ~1680–1720 cm⁻¹ .

Q. What in vitro assays are recommended for initial evaluation of its bioactivity in cancer research?

Methodological Answer:

  • Cell viability assays : MTT or ATP-based assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Enzyme inhibition assays : Kinase inhibition profiling using fluorescence-based ADP-Glo™ assays.
  • Neuropharmacological models : Radioligand binding assays for serotonin/dopamine receptors to assess CNS activity.
    Dose-response curves and positive controls (e.g., staurosporine for kinase inhibition) are critical for validation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., TFA during Boc deprotection).
  • Incompatibility alerts : Avoid contact with strong oxidizers (e.g., KMnO₄) to prevent exothermic reactions.
    Refer to safety data sheets for spill management (e.g., neutralization with sodium bicarbonate) .

Advanced Research Questions

Q. How can researchers optimize the Boc protection/deprotection steps to improve synthetic yield and purity?

Methodological Answer:

  • Boc protection : Use a 1.2–1.5 molar excess of Boc₂O in dichloromethane (DCM) with catalytic DMAP to enhance reaction kinetics.
  • Deprotection : Replace TFA with milder acids (e.g., HCl in dioxane) to minimize side reactions.
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water.
    Monitor reaction progress via TLC (Rf ~0.5 in 3:7 EtOAc/hexane) .

Q. What strategies enable functionalization of the spiro[indole-3,4'-piperidine] core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electrophilic substitution : Introduce halogens (e.g., Cl or Br) at the 5-position of the indole ring using NCS or NBS.
  • Reductive amination : Modify the piperidine nitrogen with aldehydes/ketones in the presence of NaBH₃CN.
  • Cross-coupling reactions : Suzuki-Miyaura coupling to install aryl/heteroaryl groups at the indole 4-position.
    Validate regioselectivity via NOESY NMR or single-crystal analysis .

Q. How do molecular docking studies contribute to understanding its enzyme inhibition mechanisms?

Methodological Answer:

  • Target selection : Prioritize kinases (e.g., CDK2) or neurotransmitter receptors (e.g., 5-HT₃) based on bioactivity data.
  • Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS3e) for ligand-receptor binding simulations.
  • Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data. For example, a docking score ≤ −8.0 kcal/mol correlates with nM-level inhibition .

Q. How can researchers address contradictions between in vitro and in vivo bioactivity data for this compound?

Methodological Answer:

  • Pharmacokinetic (PK) profiling : Measure plasma stability, protein binding, and metabolic clearance using LC-MS/MS.
  • Solubility enhancement : Formulate with cyclodextrins or PEGylated nanoparticles to improve bioavailability.
  • Metabolite identification : Use HRMS to detect active metabolites (e.g., de-fluorinated or Boc-cleaved derivatives).
    Cross-reference in vitro cytotoxicity with in vivo tumor regression models (e.g., xenografts) .

Q. What advanced analytical techniques ensure purity and stability in long-term storage?

Methodological Answer:

  • HPLC-DAD/ELSD : Use a C18 column (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradient (95:5 to 5:95).
  • Forced degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light to identify degradation products.
  • LC-MS quantification : Monitor hydrolytic cleavage of the Boc group (m/z 100.07 fragment ion) .

Q. What regulatory considerations apply when developing this compound for preclinical studies?

Methodological Answer:

  • GHS compliance : Classify hazards (e.g., acute toxicity Category 4) based on OECD test guidelines.
  • ICH stability protocols : Conduct 6-month accelerated stability studies (25°C/60% RH) in USP-compliant containers.
  • Documentation : Maintain batch records, COA (Certificate of Analysis), and impurity profiles per FDA 21 CFR Part 211 .

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